molecular formula C33H52NOPS B12505057 N-{[2-(di-tert-butylphosphanyl)phenyl](5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide

N-{[2-(di-tert-butylphosphanyl)phenyl](5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12505057
M. Wt: 541.8 g/mol
InChI Key: HPZSUHMFEHDYMJ-UHFFFAOYSA-N
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Description

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of phosphanyl, phenyl, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps:

    Formation of the Phosphanyl-Phenyl Intermediate: This step involves the reaction of di-tert-butylphosphine with a suitable phenyl halide under controlled conditions to form the phosphanyl-phenyl intermediate.

    Attachment of the Naphthalene Derivative: The intermediate is then reacted with a naphthalene derivative, such as 5,5,8,8-tetramethyl-6,7-dihydronaphthalene, under specific conditions to form the desired naphthalene-substituted product.

    Introduction of the Sulfinamide Group: Finally, the sulfinamide group is introduced through a reaction with 2-methylpropane-2-sulfinyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

    Substitution: Various halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers in enzymes or catalysts, thereby modulating their activity. Additionally, it may interact with cellular proteins, affecting signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfonamide
  • **N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinylamine

Uniqueness

The uniqueness of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C33H52NOPS

Molecular Weight

541.8 g/mol

IUPAC Name

N-[(2-ditert-butylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H52NOPS/c1-29(2,3)36(30(4,5)6)27-17-15-14-16-24(27)28(34-37(35)31(7,8)9)23-18-19-25-26(22-23)33(12,13)21-20-32(25,10)11/h14-19,22,28,34H,20-21H2,1-13H3

InChI Key

HPZSUHMFEHDYMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C)(C)C)C

Origin of Product

United States

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